

# Commercial availability and suppliers of (S)-3-Methylmorpholine

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## Compound of Interest

Compound Name: (S)-3-Methylmorpholine

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## (S)-3-Methylmorpholine: A Technical Guide for Researchers

**(S)-3-Methylmorpholine** is a chiral organic compound widely utilized as a versatile building block and intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its specific stereochemistry makes it a valuable component for creating enantiomerically pure drugs and other biologically active compounds. This guide provides an in-depth overview of its commercial availability, key suppliers, and relevant technical data for researchers, scientists, and drug development professionals.

## Commercial Availability and Suppliers

**(S)-3-Methylmorpholine** is readily available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. Purity levels typically range from 95% to over 98%, with the compound most commonly supplied as a liquid.[\[1\]](#)[\[2\]](#) Storage under inert gas (nitrogen or argon) at 2–8 °C is generally recommended to maintain its stability.[\[1\]](#)[\[3\]](#)

A summary of prominent suppliers and their typical product offerings is provided below:

Supplier	Purity	Available Quantities	Additional Notes
Sigma-Aldrich (Merck)	≥95%	1g, 5g, 10g	Available through Aldrich Partner.
AK Scientific, Inc. <sup>[2]</sup>	≥98% (GC)	1g, 5g, 25g	Products are for research and development use only.
Apollo Scientific <sup>[4]</sup>	97%	1g, 5g, 25g, 100g, 500g	
BLD Pharm <sup>[3]</sup>	Offers bulk inquiry.		
ChemScene <sup>[5]</sup>	≥96%		Provides detailed safety and computational data.
Santa Cruz Biotechnology <sup>[6]</sup>	For research use only.		
Pharmaffiliates <sup>[7]</sup>	High Purity	Inquire for stock status.	
Biosynth <sup>[8]</sup>	For research purposes only.		
ChemicalBook <sup>[1]</sup>	95%-98%	KG quantities	Lists multiple suppliers and pricing information.

## Physicochemical Properties

A compilation of key physical and chemical properties for **(S)-3-Methylmorpholine** is presented in the table below. These values are predicted or experimentally determined and can be useful for reaction planning and safety assessments.

Property	Value	Source
CAS Number	350595-57-2	<a href="#">[1]</a>
Molecular Formula	C5H11NO	<a href="#">[1]</a>
Molecular Weight	101.15 g/mol	<a href="#">[1]</a>
Boiling Point	137.1±15.0 °C (Predicted)	<a href="#">[1]</a>
Density	0.891±0.06 g/cm3 (Predicted)	<a href="#">[1]</a>
pKa	9.03±0.40 (Predicted)	<a href="#">[1]</a>
Optical Rotation	+41.7° (c=1 in CHCl3)	<a href="#">[2]</a>
Form	Liquid	<a href="#">[1]</a>
Color	Colorless	<a href="#">[1]</a>
Storage Temperature	2-8°C, under inert gas	<a href="#">[1]</a> <a href="#">[3]</a>

## Applications in Research and Drug Development

**(S)-3-Methylmorpholine** serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its primary applications include:

- Preparation of Morpholinopyrimidine Derivatives: It is utilized in the synthesis of morpholinopyrimidine derivatives that act as mTOR kinase inhibitors. These inhibitors are investigated for the treatment of diseases mediated by mTOR kinase and/or PI3K enzymes. [\[1\]](#)[\[9\]](#)
- Chiral Ligand Synthesis: The nitrogen atom in the morpholine ring can undergo carbon-nitrogen bond coupling reactions with aryl halides. This allows for the introduction of an aryl group, leading to the formation of chiral nitrogen-containing ligands used in drug molecules and asymmetric catalysis.[\[10\]](#)
- Synthesis of Antidepressants: Morpholine derivatives are integral to the structure of certain antidepressants. For example, all four stereoisomers of the antidepressant reboxetine have been synthesized using methods involving substituted morpholines.[\[11\]](#)

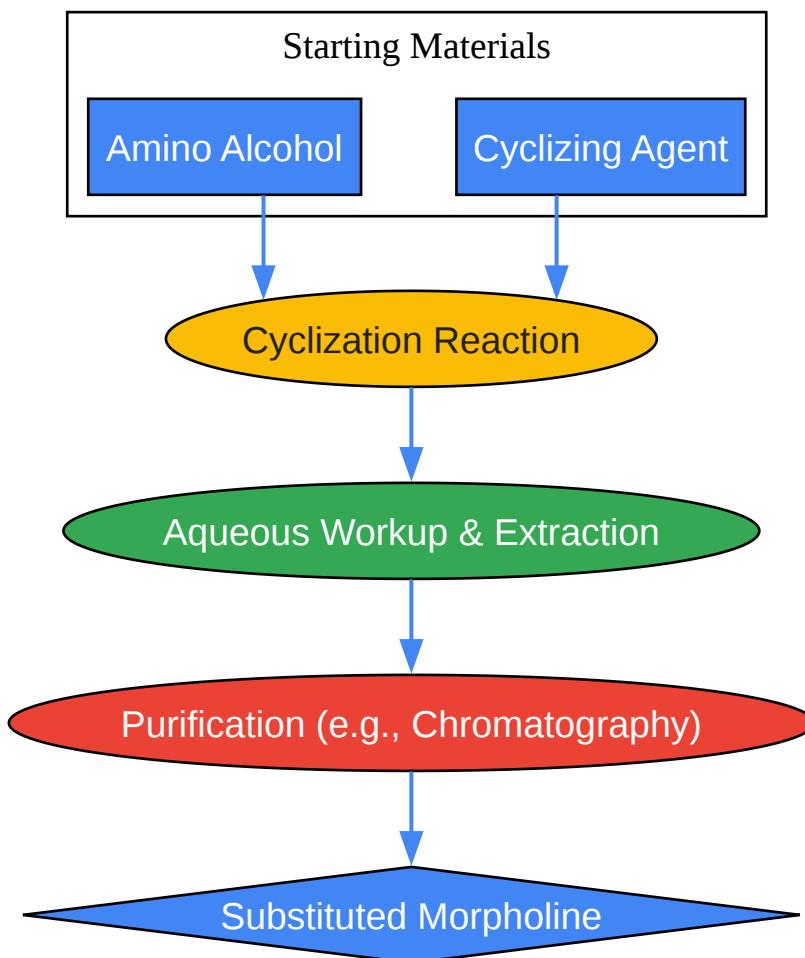
- Development of Novel Therapeutics: The morpholine scaffold is explored in the development of various therapeutic agents, including those targeting stimulant abuse by interacting with neurotransmitter transporters like the norepinephrine transporter (NET).[\[12\]](#)

## Synthesis and Experimental Protocols

The synthesis of **(S)-3-Methylmorpholine** and other substituted morpholines can be achieved through various synthetic routes. Below are summaries of common experimental methodologies.

## General Workflow for Morpholine Synthesis

The following diagram illustrates a generalized workflow for the synthesis of substituted morpholines, which often involves the cyclization of an amino alcohol derivative.



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Caption: Generalized workflow for the synthesis of substituted morpholines.

## Reduction of (S)-5-methylmorpholin-3-one

One documented method for synthesizing **(S)-3-Methylmorpholine** involves the reduction of (S)-5-methylmorpholin-3-one.[1][10]

Protocol:

- Dissolve (S)-5-methylmorpholin-3-one in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere.
- Slowly add lithium aluminum hydride (LiAlH4) to the solution.
- Allow the reaction mixture to warm to room temperature and stir overnight.
- After the reaction is complete, quench the reaction by the sequential addition of water, a 2N sodium hydroxide solution, and then water again.
- Stir the mixture for 30 minutes.
- Add a 2% methanol/dichloromethane mixture and continue stirring for another hour.
- Filter the crude product through a pad of diatomaceous earth.
- Dry the filtrate over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure at a low temperature (20-25°C) to obtain the final product.[1]

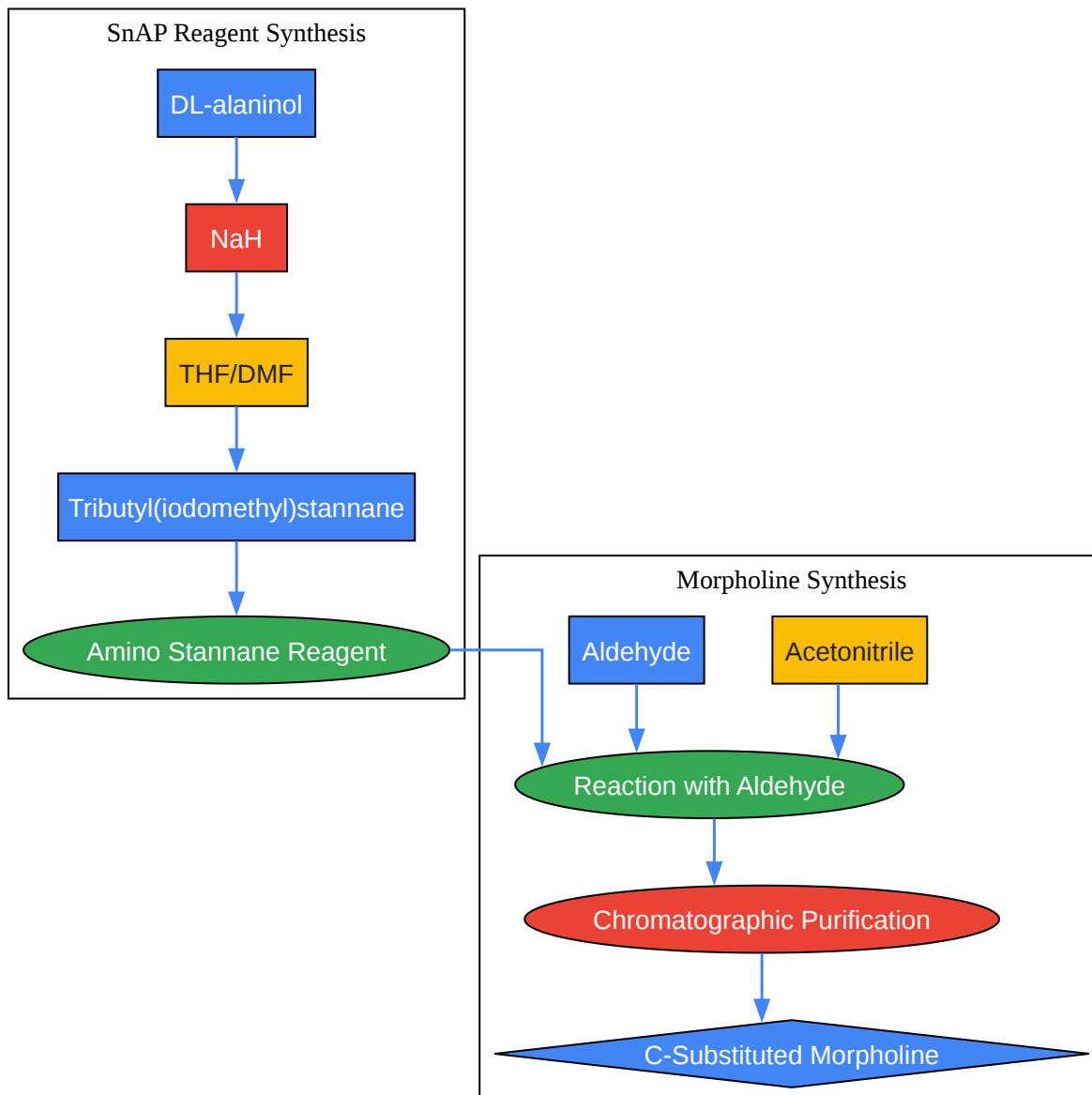
## Stannylamine Protocol (SnAP) for C-Substituted Morpholines

A method for synthesizing C-substituted morpholines from aldehydes has been developed, known as the Stannylamine Protocol (SnAP).[13][14] This protocol involves the reaction of an amino stannane with an aldehyde.

Protocol for a generic cis-3,5-disubstituted morpholine:

- Charge a flask with 4 Å molecular sieves and acetonitrile.
- Add the amino stannane reagent to the flask.
- Add the desired aldehyde to the reaction mixture.
- Stir the suspension at room temperature for several hours.
- After the reaction, the mixture is typically purified by column chromatography on silica gel to isolate the desired morpholine product.[\[13\]](#)[\[14\]](#)

The following diagram illustrates the key steps in the SnAP reagent synthesis and its subsequent use.



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Caption: Workflow for the Stannylamine Protocol (SnAP).

## Conclusion

**(S)-3-Methylmorpholine** is a commercially accessible and highly valuable chiral building block for pharmaceutical research and development. Its utility in the synthesis of complex, enantiomerically pure molecules underscores its importance in modern medicinal chemistry. Researchers can source this compound from a range of reputable suppliers, and various synthetic methodologies are available for its preparation and the synthesis of its derivatives.

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